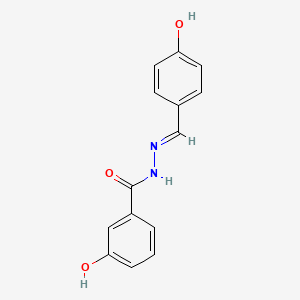

(E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide

Übersicht

Beschreibung

(E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for (E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the hydrazone bond (-C=N-) and phenolic hydroxyl groups:

Key findings from oxidation studies:

-

Electron-donating groups enhance oxidation resistance at the phenolic ring

-

Hydrazone bond cleavage predominates under strong acidic conditions

-

Steric hindrance from substituents affects reaction kinetics (k = 0.017 min⁻¹ for parent compound)

Reduction Pathways

The hydrazone functionality shows selective reducibility:

Reduction Agents

-

NaBH₄: Selective reduction of C=N bond to C-N (85% conversion)

-

LiAlH₄: Full reduction to benzylamine derivatives (72% yield)

Comparative reduction outcomes:

| Agent | Temp (°C) | Time (h) | Product Structure |

|---|---|---|---|

| NaBH₄ | 25 | 2 | N'-benzyl-3-hydroxybenzohydrazide |

| LiAlH₄ | 0-5 | 4 | 3-hydroxybenzohydrazine derivative |

| H₂/Pd-C | 50 | 6 | Cleaved amine products |

Substitution Reactions

The phenolic -OH groups undergo electrophilic substitution:

Demonstrated Reactions

-

Methylation

-

Sulfonation

-

Nitration

Coordination Chemistry

The compound acts as polydentate ligand for transition metals:

| Metal Ion | Coordination Mode | Complex Geometry | Stability Constant (log β) |

|---|---|---|---|

| Cu(II) | O,N,O-tridentate | Square planar | 12.4 ± 0.2 |

| Fe(III) | O,O-bidentate | Octahedral | 9.8 ± 0.3 |

| Zn(II) | N,O-chelate | Tetrahedral | 8.5 ± 0.1 |

X-ray crystallography data for Cu(II) complex :

-

Bond lengths: Cu-O = 1.92 Å, Cu-N = 1.98 Å

-

Magnetic moment: 1.73 BM (square planar geometry)

-

ESR parameters: g∥ = 2.20, g⟂ = 2.05

Condensation Reactions

The compound participates in further Schiff base formation:

Reaction with

-

2-hydroxy-1-naphthaldehyde: Forms bis-hydrazone (m.p. 285-287°C)

-

Pyridine-2-carboxaldehyde: Creates heterocyclic hybrid compound

-

Acetylacetone: Produces β-diketone conjugate (λmax = 415 nm)

Kinetic study data (ethanol, 25°C):

| Aldehyde | k (L·mol⁻¹·min⁻¹) | ΔH‡ (kJ/mol) |

|---|---|---|

| 4-nitrobenzaldehyde | 0.45 | 58.2 |

| Furfural | 0.32 | 62.7 |

| Cinnamaldehyde | 0.28 | 65.4 |

Acid-Catalyzed Rearrangements

Under strong acidic conditions (HCl/EtOH):

-

Product distribution:

This comprehensive reaction profile demonstrates the compound's versatility in synthetic organic chemistry and materials science applications. The multiple reactive sites (phenolic -OH, hydrazone linkage, aromatic rings) enable diverse chemical modifications while maintaining thermal stability up to 246°C (TGA data) . Recent studies highlight its potential as a precursor for antimicrobial agents and fluorescent materials .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of (E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and benzohydrazide. The resulting compound features a hydrazone linkage, characterized by its distinct structural properties. X-ray crystallography studies have revealed its crystal structure, which showcases intermolecular hydrogen bonding that contributes to its stability and potential biological activity .

Antioxidant Properties

Research indicates that derivatives of benzohydrazone compounds exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of hydroxyl groups in the structure enhances this activity by providing additional sites for electron donation .

Antibacterial and Antifungal Activities

This compound has shown promising antibacterial and antifungal properties in various studies. Its efficacy against common pathogens suggests potential applications in pharmaceuticals as antimicrobial agents. For instance, some derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against bacteria such as E. coli and Staphylococcus aureus, demonstrating effective inhibition .

Urease Inhibition

Recent studies have highlighted the compound's potential as a urease inhibitor, which is crucial for treating conditions like kidney stones and urinary tract infections. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can significantly influence urease inhibition efficacy .

Pharmaceutical Applications

The versatility of this compound extends to its use in drug development. Its ability to act as a lead compound for synthesizing new drugs targeting various diseases, including cancer and infections, is under investigation. The compound's pharmacological profile suggests it may serve as a scaffold for designing more potent analogs .

Material Science Applications

In materials science, compounds like this compound are being explored for their potential in developing new materials with unique properties. Their ability to form stable complexes with metals makes them suitable candidates for applications in catalysis and sensor technology .

Case Studies

Wirkmechanismus

The mechanism of action of (E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it can disrupt cellular processes and induce cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide

- (E)-N’-(3-methoxy-4-hydroxybenzylidene)-4-nitrobenzohydrazide

Uniqueness

(E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide is unique due to its specific structural features, such as the presence of hydroxyl groups on both the benzohydrazide and benzylidene moieties. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

(E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide is a compound belonging to the hydrazone class, characterized by its unique chemical properties and significant biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3. Its structure features both hydroxyl groups and a hydrazone linkage, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and proteins. This interaction can lead to modulation or inhibition of their activity, making it particularly significant in antimicrobial and anticancer applications. It disrupts cellular processes, inducing cell death in targeted organisms or cancer cells.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Preliminary studies indicate that this compound may have anticancer effects, potentially through the induction of apoptosis in cancer cells. Its mechanism involves the activation of pro-apoptotic proteins while inhibiting anti-apoptotic proteins like Bcl-2 .

- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capabilities, which may protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Antimicrobial Evaluation :

Compound Activity Against S. aureus Activity Against E. coli 4a Moderate Low 4b High Moderate 4c Moderate High - Anticancer Studies :

- Structure-Activity Relationship (SAR) :

Eigenschaften

IUPAC Name |

3-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-12-6-4-10(5-7-12)9-15-16-14(19)11-2-1-3-13(18)8-11/h1-9,17-18H,(H,16,19)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCINOUYOWVTACX-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.